Tripartin
CAS No.: 1428962-73-5
Cat. No.: VC0545928
Molecular Formula: C10H8Cl2O4
Molecular Weight: 263.07
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428962-73-5 |
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Molecular Formula | C10H8Cl2O4 |
Molecular Weight | 263.07 |
IUPAC Name | (S)-3-Dichloromethyl-3,4,6-trihydroxy-indan-1-one |
Standard InChI | InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1 |
Standard InChI Key | MSZOGTOYLFZMMQ-JTQLQIEISA-N |
SMILES | O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O |
Appearance | Solid powder |
Introduction
Discovery and Isolation of Tripartin
Historical Context
Tripartin was first reported in 2013 by researchers investigating secondary metabolites produced by Streptomyces species. These bacteria were isolated from the larvae of the dung beetle Copris tripartitus Waterhouse. The association between insects and microbial symbionts has long been recognized as a prolific source of bioactive natural products, and Tripartin is a prime example of this symbiosis .
The isolation process involved culturing the Streptomyces strain under specific conditions conducive to secondary metabolite production. Subsequent extraction and purification steps led to the identification of Tripartin as a dichlorinated indanone derivative. Its planar structure was elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet (UV), and infrared (IR) spectroscopy .
Structural Elucidation
The molecular structure of Tripartin was confirmed through X-ray crystallography, which provided insights into its absolute configuration. This method revealed that Tripartin possesses a tertiary hydroxyl group and a dichloromethine group attached to its indanone core. These functional groups contribute to its unique chemical properties and biological activity .
Chemical Structure and Properties
Molecular Composition
Tripartin is characterized by its dichlorinated indanone scaffold, which is rare among natural products. The presence of two chlorine atoms confers distinct physicochemical properties, including increased hydrophobicity and potential reactivity.
The molecular formula of Tripartin is , with a molecular weight of approximately 247.08 g/mol. Its structure includes:
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A fused bicyclic system forming the indanone core.
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A tertiary hydroxyl group at the C-3 position.
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A dichloromethine group also attached at the C-3 position.
Spectroscopic Characteristics
The spectroscopic data for Tripartin are summarized in Table 1 below:
Technique | Observed Data | Interpretation |
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NMR | Proton shifts indicative of hydroxyl and aromatic groups | Confirms functional groups on the indanone core |
Mass Spectrometry | Molecular ion peak at | Consistent with molecular formula |
UV-Vis | Absorption maxima in the range of 250–300 nm | Aromatic system in the indanone core |
IR | Peaks at 3400 cm (O-H stretch) and 1700 cm (C=O stretch) | Functional groups present |
These data collectively confirm the unique structural features of Tripartin.
Synthetic Studies
Challenges in Total Synthesis
The total synthesis of Tripartin has proven to be challenging due to its complex structure, particularly the incorporation of the dichloromethine group into the indanone framework. Initial attempts at synthesis have focused on developing efficient routes to create dimethyl Tripartin as a precursor .
Synthetic Pathways
One successful synthetic approach involved a six-step linear sequence starting from commercially available 3,5-dimethoxybenzaldehyde. Key steps included:
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Protection of functional groups.
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Friedel–Crafts cyclization to form the indanone core.
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Dichloromethine insertion mediated by titanium-based reagents.
Analogues and Derivatives
Researchers have also synthesized analogues of Tripartin by modifying its functional groups or replacing its dichloromethine moiety with other substituents. These studies aim to explore structure-activity relationships (SARs) and improve biological efficacy .
Biological Activity
Cellular Effects
In cell-based assays, both enantiomers of Tripartin were found to increase H3K9me3 levels without significant enantiomeric discrimination. This finding indicates that both stereoisomers are biologically active .
Table 2 summarizes key findings from biological studies:
Parameter | Observed Effect | Implication |
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Target Enzyme | KDM4A | Specific inhibition |
Histone Modification | Increased H3K9me3 levels | Epigenetic regulation |
Cellular Assays | No enantiomeric preference | Both stereoisomers are active |
IC50 Value | >100 µM for isolated KDM4 enzymes | Weak direct inhibition under assay conditions |
Applications and Future Directions
Research Tool
Tripartin serves as a valuable tool for studying epigenetic mechanisms and exploring new therapeutic targets related to histone demethylases.
Challenges and Opportunities
Key challenges include improving synthetic efficiency and understanding its precise mode of action at the molecular level. Future research should focus on:
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Developing more potent analogues.
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Investigating its effects in animal models.
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Exploring combination therapies with other epigenetic modulators.
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